Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
CAS No.: 1039357-00-0
Cat. No.: VC2844046
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate - 1039357-00-0](/images/structure/VC2844046.png)
Specification
CAS No. | 1039357-00-0 |
---|---|
Molecular Formula | C9H7BrN2O2 |
Molecular Weight | 255.07 g/mol |
IUPAC Name | methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3 |
Standard InChI Key | OTNDFIRYBNNQSB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C=CC=CN2C(=N1)Br |
Canonical SMILES | COC(=O)C1=C2C=CC=CN2C(=N1)Br |
Introduction
Chemical Properties and Structure
Structural Identification
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate possesses unique structural characteristics that contribute to its chemical behavior and applications. The compound is identified by the following chemical parameters:
Property | Value |
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CAS Number | 1039357-00-0 |
Molecular Formula | C9H7BrN2O2 |
Molecular Weight | 255.07 g/mol |
IUPAC Name | methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |
HS Code | 2933399990 |
Chemical Structure and Nomenclature
The compound features a bicyclic system with a bromine atom at position 3 and a methyl carboxylate group at position 1 of the imidazo[1,5-A]pyridine core. The chemical structure can be represented by several standard chemical identifiers:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3 |
Standard InChIKey | OTNDFIRYBNNQSB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C=CC=CN2C(=N1)Br |
Canonical SMILES | COC(=O)C1=C2C=CC=CN2C(=N1)Br |
PubChem Compound | 57436260 |
Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
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Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
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Methyl 3-bromoH-imidazo[1,5-a]pyridine-1-carboxylate
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Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-bromo-, methyl ester
Synthesis Methods
Novel Synthetic Approaches
Recent research has developed a new synthetic approach towards imidazo[1,5-A]pyridines by taking advantage of the unusual electrophilic properties of nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA) medium. This approach involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes .
The reaction mechanism likely involves:
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Initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate
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Formation of an amidinium species
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A 5-exo-trig cyclization involving the masked imine moiety of the pyridine ring
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Formation of a 2,3-dihydro-1H-imidazo[1,5-A]pyridin-4-ium ion
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Deprotonation to form 2,3-dihydroimidazo[1,5-A]pyridine
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Elimination of O-phosphorylated hydroxylamine to afford the target imidazo[1,5-A]pyridines
This synthetic route provides an important alternative method for accessing imidazo[1,5-A]pyridine derivatives including potentially the target compound .
Structural Significance
Importance of the Imidazo[1,5-A]pyridine Scaffold
The imidazo[1,5-A]pyridine skeleton that forms the core of methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate has attracted significant attention in pharmaceutical research. This bicyclic system provides:
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A rigid scaffold that can present functional groups in defined spatial orientations
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Favorable drug-like properties including potential for hydrogen bonding
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Opportunities for developing compounds with selective biological activities
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Platform for further derivatization at multiple positions
The presence of both nitrogen atoms in the imidazole ring contributes to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .
Role of Functional Groups
The specific functional groups in methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate contribute significantly to its chemical behavior and potential applications:
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The bromine atom at position 3 serves as a potential site for various coupling reactions, including Suzuki, Stille, and Sonogashira couplings
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The methyl carboxylate group at position 1 provides opportunities for further functionalization through ester hydrolysis, amidation, or reduction
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The combination of these functional groups creates a molecule with multiple reactive sites for diverse chemical transformations
These structural features make the compound valuable for developing more complex molecular architectures with targeted properties.
Future Research Directions
Challenges and Opportunities
While methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate offers significant potential for various applications, several challenges remain:
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Optimizing synthetic routes to improve yields and reduce harsh reaction conditions
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Addressing potential stability issues associated with some reactive functional groups
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Developing selective functionalization methods for specific positions on the scaffold
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Establishing comprehensive structure-activity relationships to guide rational design of derivatives
Addressing these challenges presents opportunities for advancing the understanding and application of this compound and related derivatives in both synthetic organic chemistry and medicinal chemistry .
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